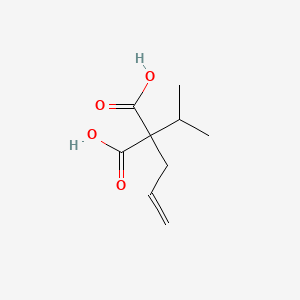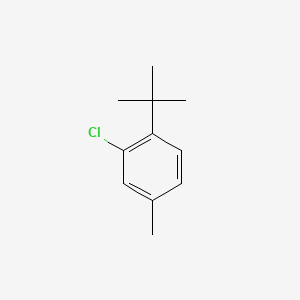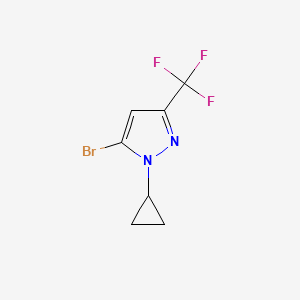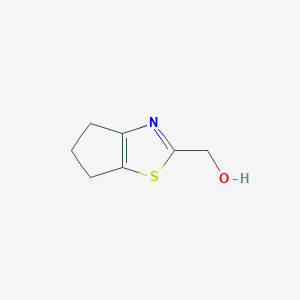![molecular formula C19H27NO4S B13982449 Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate CAS No. 738606-47-8](/img/structure/B13982449.png)
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate is a complex organic compound with a unique structure that includes an isocyanide group, a sulfonyl group, and a heptanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method involves the use of a sulfonyl chloride derivative, which reacts with an isocyanide under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate has several applications in scientific research:
Chemistry: Used in the synthesis of heterocycles and multicomponent reactions, such as the Ugi reaction.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate involves its reactivity with nucleophiles and electrophiles. The isocyanide group exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions. The sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating certain transformations .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 8-isocyano-2,2-dimethyl-8-[(4-methylphenyl)sulfonyl]octanoate: Similar structure but with an additional carbon in the chain.
Heptanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Propiedades
Número CAS |
738606-47-8 |
|---|---|
Fórmula molecular |
C19H27NO4S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
ethyl 7-isocyano-2,2-dimethyl-7-(4-methylphenyl)sulfonylheptanoate |
InChI |
InChI=1S/C19H27NO4S/c1-6-24-18(21)19(3,4)14-8-7-9-17(20-5)25(22,23)16-12-10-15(2)11-13-16/h10-13,17H,6-9,14H2,1-4H3 |
Clave InChI |
POIJGHXQKGSAMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)

![1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13982373.png)
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)









